molecular formula C7H3Cl2F3O B14552283 1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene CAS No. 62157-98-6

1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene

Cat. No.: B14552283
CAS No.: 62157-98-6
M. Wt: 231.00 g/mol
InChI Key: ODIHXYWYWLEINL-UHFFFAOYSA-N
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Description

1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a methoxybenzene derivative followed by fluorination and chlorination under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and minimize waste .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of one of the hydrogen atoms on the benzene ring with an electrophile.

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace one of the halogen atoms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of the compound, while nucleophilic substitution with sodium methoxide would produce a methoxy-substituted product .

Scientific Research Applications

1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene involves its interaction with specific molecular targets. The compound’s halogen atoms and methoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3,4,6-trifluoro-5-methoxybenzene is unique due to the combination of its substituents. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (methoxy) groups on the benzene ring creates a distinct electronic environment. This makes the compound versatile in various chemical reactions and applications .

Properties

CAS No.

62157-98-6

Molecular Formula

C7H3Cl2F3O

Molecular Weight

231.00 g/mol

IUPAC Name

1,2-dichloro-3,4,6-trifluoro-5-methoxybenzene

InChI

InChI=1S/C7H3Cl2F3O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3

InChI Key

ODIHXYWYWLEINL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1F)Cl)Cl)F)F

Origin of Product

United States

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